molecular formula C10H12FNO2S B2893594 7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline CAS No. 935543-62-7

7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline

Cat. No.: B2893594
CAS No.: 935543-62-7
M. Wt: 229.27
InChI Key: ISRRCRUOGVHBQB-UHFFFAOYSA-N
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Description

7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline: is a chemical compound with the molecular formula C10H12FNO2S and a molecular weight of 229.27 g/mol . This compound is characterized by the presence of a fluorine atom at the 7th position and a methanesulfonyl group at the 2nd position on the isoquinoline ring. It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the isoquinoline core structure.

    Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using fluorinating agents such as .

    Methanesulfonylation: The methanesulfonyl group is introduced at the 2nd position using in the presence of a base like .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.

    Reduction: Reduction reactions can target the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.

    Substitution: The fluorine atom and methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as or can be used.

    Reduction: or are common reducing agents.

    Substitution: Nucleophiles like or can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The fluorine atom and methanesulfonyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methanesulfonyl-3,4-dihydro-1H-isoquinoline: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    7-Fluoro-3,4-dihydro-1H-isoquinoline: Lacks the methanesulfonyl group, which may reduce its solubility and reactivity.

    7-Fluoro-2-methyl-3,4-dihydro-1H-isoquinoline: The methanesulfonyl group is replaced with a methyl group, altering its chemical properties.

Uniqueness

The presence of both the fluorine atom and the methanesulfonyl group in 7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline makes it unique

Properties

IUPAC Name

7-fluoro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2S/c1-15(13,14)12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRRCRUOGVHBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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